![molecular formula C24H21Cl2N3O3S B2735042 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 865655-38-5](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21Cl2N3O3S and its molecular weight is 502.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Reactions
- The study of reactions involving similar pyrimidine derivatives underlines the versatility of these compounds in organic synthesis. For instance, reactions of dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines under different conditions have been explored, yielding a range of products including pyrimidines and acetoacetamides, showcasing the reactivity and potential for functionalization of similar compounds (Kinoshita et al., 1989).
Medicinal Chemistry and Biological Activity
- The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents reveal the potential bioactivity of structurally related compounds. This research emphasizes the importance of structural motifs present in the query compound for developing new antimicrobial agents (Hossan et al., 2012).
Radiolabeling and Imaging Applications
- Compounds within the pyrimidine family have been utilized in the development of selective radioligands for imaging, such as in the radiosynthesis of [18F]PBR111 for imaging the translocator protein with PET. This underscores the application of pyrimidine derivatives in diagnostic imaging and the potential for compounds like the one to be adapted for similar purposes (Dollé et al., 2008).
Material Science and Polymer Research
- The formation of polymeric coordination complexes from reactions involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to pyrimidine and piperidone derivatives, illustrates the potential of pyrimidine compounds in material science, specifically in creating novel coordination polymers with unique properties (Klimova et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid with N-(4-ethylphenyl)glycine methyl ester followed by the deprotection of the resulting methyl ester to yield the final product.", "Starting Materials": [ "3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid", "N-(4-ethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid (1.0 equiv) and N-(4-ethylphenyl)glycine methyl ester (1.2 equiv) in dry DMF.", "Step 2: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the protected amide intermediate.", "Step 5: Deprotect the methyl ester using LiOH in THF to yield the final product." ] } | |
CAS番号 |
865655-38-5 |
分子式 |
C24H21Cl2N3O3S |
分子量 |
502.41 |
IUPAC名 |
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-4-15-5-7-16(8-6-15)27-20(30)12-28-23-21(13(2)14(3)33-23)22(31)29(24(28)32)17-9-10-18(25)19(26)11-17/h5-11H,4,12H2,1-3H3,(H,27,30) |
InChIキー |
GHNBVLYVAPRYSB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
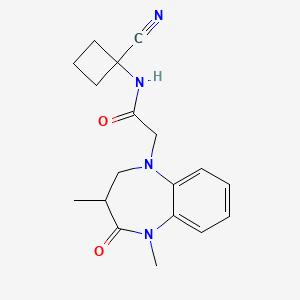
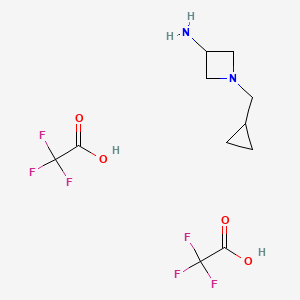
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)
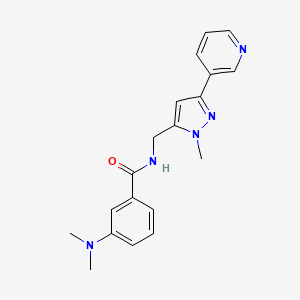
![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)
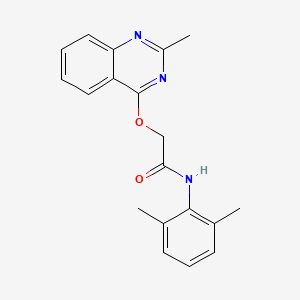

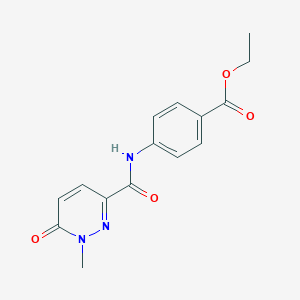


![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
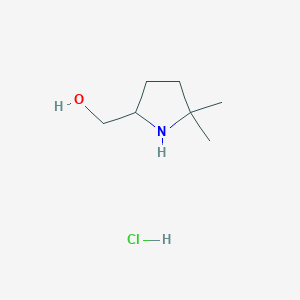
![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)
